![molecular formula C23H31N5O4 B2755056 9-(2,4-dimethoxyphenyl)-1,7-dimethyl-3-(3-methylbutyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione CAS No. 877617-83-9](/img/structure/B2755056.png)
9-(2,4-dimethoxyphenyl)-1,7-dimethyl-3-(3-methylbutyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a derivative of pyrimidine, which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . It also contains a dimethoxyphenyl group, which is a phenyl group with two methoxy groups attached, and a 3-methylbutyl group, which is a five-carbon alkyl group with a methyl branch.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the pyrimidine ring, the introduction of the dimethoxyphenyl and 3-methylbutyl groups, and possibly other steps depending on the specific structure of the compound .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The pyrimidine ring provides a planar, aromatic core, while the dimethoxyphenyl and 3-methylbutyl groups would add additional complexity to the structure .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the pyrimidine ring, which is aromatic and therefore relatively stable. The dimethoxyphenyl and 3-methylbutyl groups could also influence the compound’s reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence its properties include the presence of the pyrimidine ring, the dimethoxyphenyl and 3-methylbutyl groups, and any other functional groups present in the molecule .科学的研究の応用
Synthesis and Chemical Properties
The chemical compound 9-(2,4-dimethoxyphenyl)-1,7-dimethyl-3-(3-methylbutyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione is part of a broader class of compounds that have been the subject of various synthetic and characterization studies. For instance, research has delved into the synthesis of related [c,d]-fused purinediones, demonstrating methodologies that could be applicable to the synthesis of the compound . These methodologies include multi-step syntheses starting from different precursors, highlighting the compound's place within the purinedione family and its potential applications in material science or pharmaceutical research due to its structural complexity and possible biological activity (Ondrej imo et al., 1995).
Electrochemical Behavior
The electrochemical properties of structurally related compounds, such as 9-methylxanthine, have been studied, offering insights into potential electrochemical applications of our compound. These studies show complex oxidation behaviors that could inform the development of electrochemical sensors or new materials for energy storage applications (Michael T. Cleary et al., 1981).
Photophysical Properties and Applications
Research into pyrimidine-phthalimide derivatives has revealed interesting photophysical properties, including solid-state fluorescence and solvatochromism. These findings suggest that similar structural motifs in the compound could offer applications in the development of fluorescent materials or pH sensors, leveraging the structural flexibility and electronic properties of the pyrimidine core (Han Yan et al., 2017).
将来の方向性
特性
IUPAC Name |
9-(2,4-dimethoxyphenyl)-1,7-dimethyl-3-(3-methylbutyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N5O4/c1-14(2)9-10-26-21(29)19-20(25(4)23(26)30)24-22-27(12-15(3)13-28(19)22)17-8-7-16(31-5)11-18(17)32-6/h7-8,11,14-15H,9-10,12-13H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKARQEZBZAONMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CCC(C)C)C4=C(C=C(C=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 2-[[1-(2-fluoroethyl)-3-methylpyrazol-4-yl]amino]acetate](/img/structure/B2754974.png)
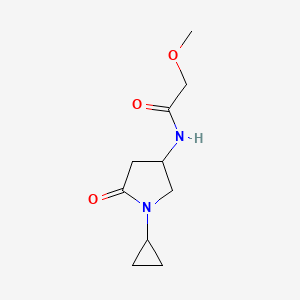
![7-butyl-8-[(4-ethylpiperazin-1-yl)methyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2754976.png)
![4-[(5E)-5-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B2754977.png)
![1-[(4-Fluorophenyl)methyl]-3-[[4-(furan-3-yl)thiophen-2-yl]methyl]urea](/img/structure/B2754978.png)
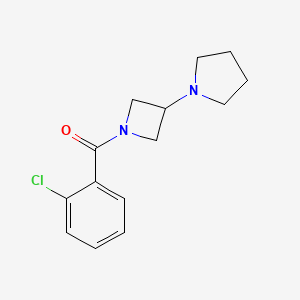

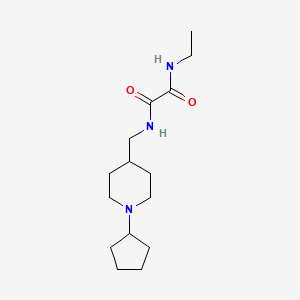
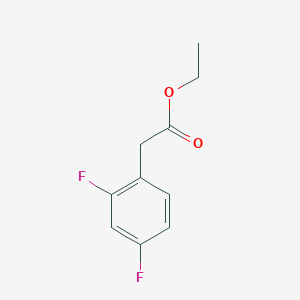
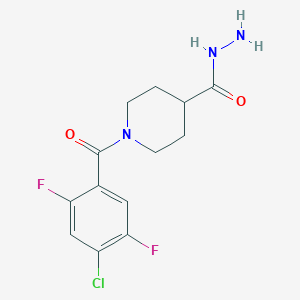
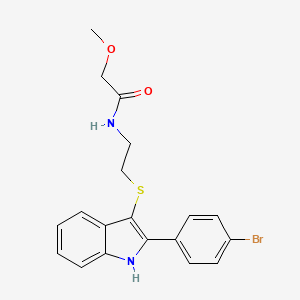
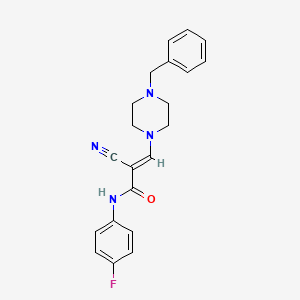
![N1-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(3-ethoxypropyl)oxalamide](/img/structure/B2754996.png)
